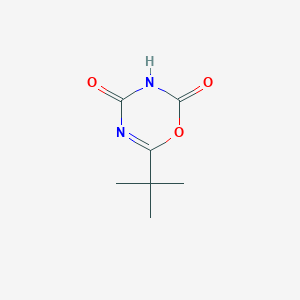![molecular formula C23H28N4O7 B035130 2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid CAS No. 100063-61-4](/img/structure/B35130.png)
2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reactions:
Hydroxylation: The addition of hydroxyl groups to specific positions on the aromatic ring.
Carbonylation: The incorporation of carbonyl groups into the molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amides, and substituted aromatic compounds, which can be further utilized in various applications.
科学研究应用
2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-((2-Aminobenzoyl)benzoic acid): Similar structure but lacks the hydroxymethyl and additional amino groups.
2-Anthraniloylbenzoic acid: Contains similar aromatic rings but differs in the positioning of functional groups.
Uniqueness
2-(((2-((2-((2-(((2-Hydroxyethyl)amino)carbonyl)benzoyl)amino)ethyl)(hydroxymethyl)amino)ethyl)amino)carbonyl)benzoic acid is unique due to its combination of multiple functional groups, which confer diverse reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and interact with a wide range of molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
100063-61-4 |
|---|---|
分子式 |
C23H28N4O7 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C23H28N4O7/c28-14-11-26-21(31)17-6-2-1-5-16(17)20(30)24-9-12-27(15-29)13-10-25-22(32)18-7-3-4-8-19(18)23(33)34/h1-8,28-29H,9-15H2,(H,24,30)(H,25,32)(H,26,31)(H,33,34) |
InChI 键 |
RAZAKZXSZQNECO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCN(CCNC(=O)C2=CC=CC=C2C(=O)O)CO)C(=O)NCCO |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCN(CCNC(=O)C2=CC=CC=C2C(=O)O)CO)C(=O)NCCO |
Key on ui other cas no. |
100063-61-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate](/img/structure/B35049.png)
![7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B35050.png)
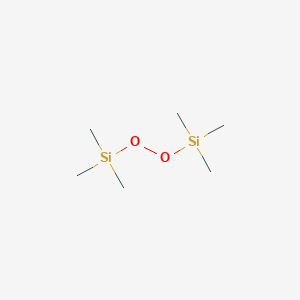
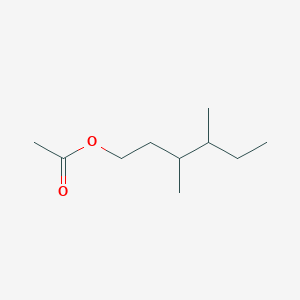

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)
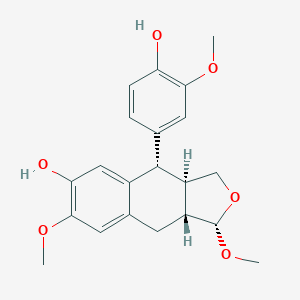
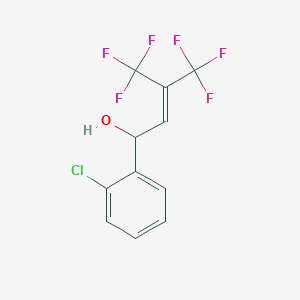
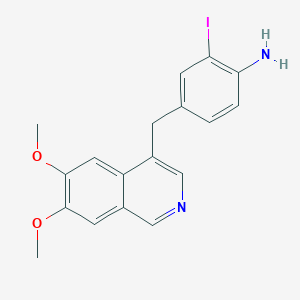
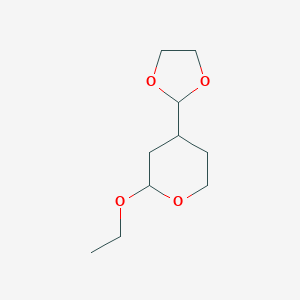
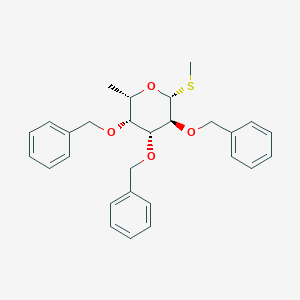
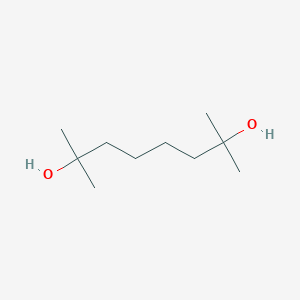
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
